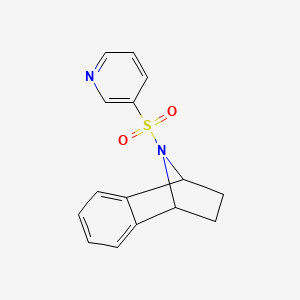

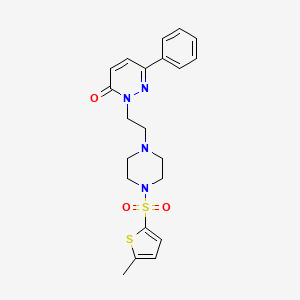

9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

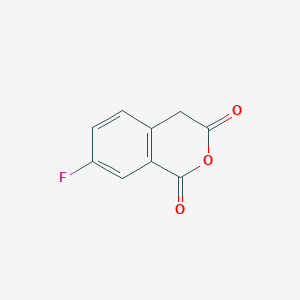

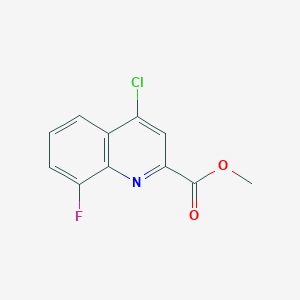

“9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene, and a sulfonyl functional group, which is a sulfur atom bonded to two oxygen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Pyridine is a six-membered heterocyclic compound, and the sulfonyl group would add additional complexity .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the pyridine ring could undergo electrophilic substitution reactions, and the sulfonyl group could participate in various reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyridine ring could make it aromatic and potentially polar .

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

A novel organocatalyst based on a sulfone and pyrrolidine moiety derived from a naphthalene compound shows high catalytic activity towards the asymmetric Michael reaction of cyclohexanone and nitroolefins. The process occurs on water without any additives, achieving high yields and enantiomeric excesses (S. Syu, Tzu-Ting Kao, & Wenwei Lin, 2010).

Material Science and Polymer Research

Novel heteroleptic iridium(III) complexes with a pyridine derivative containing a carbazole group have been synthesized for use in polymer light-emitting diodes (PLEDs). These complexes exhibit high thermal stability, amorphous nature, and enhanced electroluminescence performance, indicating their potential for application in PLEDs (Huaijun Tang et al., 2014).

Coordination Chemistry and Magnetic Studies

Subtle variations in the coordination geometry of cobalt(ii)-sulfonamide complexes are correlated with magnetic anisotropy. These findings underline the importance of ligand design in tuning the magnetic properties of coordination compounds, which is crucial for their application in magnetic storage devices and spintronic technologies (Tao Wu et al., 2019).

Electropolymerization and Conducting Polymers

The development of conducting polymers from low oxidation potential monomers based on pyrrole demonstrates significant advancements in the field of conductive materials. These materials show promise for various applications, including flexible electronics and sensors, due to their stability in the conducting form (G. Sotzing et al., 1996).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

11-pyridin-3-ylsulfonyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c18-20(19,11-4-3-9-16-10-11)17-14-7-8-15(17)13-6-2-1-5-12(13)14/h1-6,9-10,14-15H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQBCVXBNJFLIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1N2S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

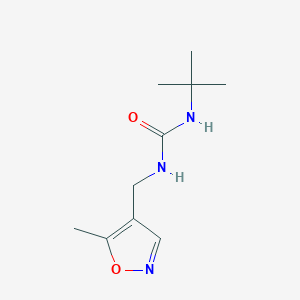

![N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2430505.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2430507.png)